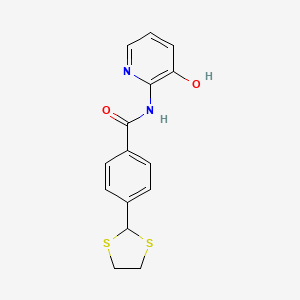

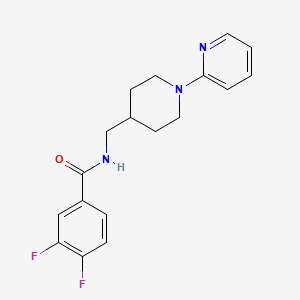

3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

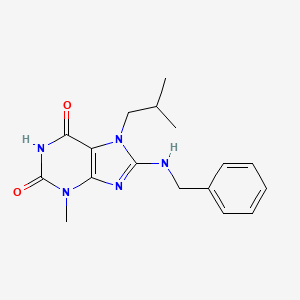

This compound is a complex organic molecule that likely contains a benzamide group (a carboxamide derivative of benzoic acid) and a pyridine group (a basic heterocyclic organic compound). It also seems to have difluoro groups attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitution reactions .Molecular Structure Analysis

The molecular structure of this compound likely involves a benzene ring substituted with amide and difluoro groups, as well as a piperidine ring attached to a pyridine ring .Applications De Recherche Scientifique

Pharmacological Research and Applications

Antineoplastic Tyrosine Kinase Inhibition

A compound structurally related to the query, flumatinib (a tyrosine kinase inhibitor), was studied for its metabolism in chronic myelogenous leukemia (CML) patients. The study revealed the primary metabolic pathways of flumatinib in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating its pharmacokinetic properties which could be relevant for similar compounds (Gong et al., 2010).

Histone Deacetylase Inhibition

Another related compound, MGCD0103, is a histone deacetylase inhibitor that has shown promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Synthesis and Chemical Analysis

- Nonaqueous Capillary Electrophoresis: Research has developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds with pyridine and piperidine moieties. This method could be applicable for quality control and analysis of structurally similar compounds (Ye et al., 2012).

Material Science and Fluorescence Studies

- Aggregation Enhanced Emission: Compounds with pyridine and benzamide structures have been synthesized and characterized for their luminescent properties, showing potential applications in material science and organic electronics. The study highlights how structural modifications can influence emission behavior, relevant for designing fluorescence-based sensors or materials (Srivastava et al., 2017).

Propriétés

IUPAC Name |

3,4-difluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFJBRYPOSAZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2881738.png)

![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)

![5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2881747.png)

![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)

![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)